molecular formula C9H18ClNO2 B13895729 Methyl 5-amino-2-methyl-cyclohexanecarboxylate;hydrochloride

Methyl 5-amino-2-methyl-cyclohexanecarboxylate;hydrochloride

Cat. No.: B13895729
M. Wt: 207.70 g/mol
InChI Key: CIOPZBFOTICHTF-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-methyl-cyclohexanecarboxylate;hydrochloride is a chemical compound with the molecular formula C9H17NO2.ClH and a molecular weight of 207.7 g/mol . It is a derivative of cyclohexanecarboxylic acid and is commonly used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2-methyl-cyclohexanecarboxylate;hydrochloride typically involves the esterification of 5-amino-2-methyl-cyclohexanecarboxylic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-methyl-cyclohexanecarboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-amino-2-methyl-cyclohexanecarboxylate;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-methyl-cyclohexanecarboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-amino-2-methyl-cyclohexanecarboxylate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

methyl 5-amino-2-methylcyclohexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-6-3-4-7(10)5-8(6)9(11)12-2;/h6-8H,3-5,10H2,1-2H3;1H

InChI Key

CIOPZBFOTICHTF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C(=O)OC)N.Cl

Origin of Product

United States

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